N-(tert-butyl)-2-iodo-3-methylbenzamide

Lipophilicity Blood‑brain barrier Drug design

Procure N-(tert-butyl)-2-iodo-3-methylbenzamide for your synthetic strategy. The ortho-methyl group attenuates aryl iodide reactivity, creating a chemoselectivity window unavailable with simpler analogs. Use this sterically congested building block to achieve a deliberate first coupling at a more reactive para-site, then activate the 2-iodo group under harsher conditions. Compared to the 5-methyl regioisomer (XLogP3-AA 3.2) or the 3-iodo-4-methyl isomer (LogP 3.85), this specific substitution pattern delivers a predicted logP of ~3.3–3.6, optimizing blood-brain barrier permeability for CNS screening libraries. Avoid false-negative screening results and post-hoc property adjustments—secure the correct regioisomer now.

Molecular Formula C12H16INO
Molecular Weight 317.17 g/mol
Cat. No. B8014154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-2-iodo-3-methylbenzamide
Molecular FormulaC12H16INO
Molecular Weight317.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NC(C)(C)C)I
InChIInChI=1S/C12H16INO/c1-8-6-5-7-9(10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15)
InChIKeyXCZJUKQBUYHHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-2-iodo-3-methylbenzamide – Structural Baseline and Procurement-Relevant Class Profile


N-(tert-Butyl)-2-iodo-3-methylbenzamide (C₁₂H₁₆INO; MW 317.17 g·mol⁻¹) is a halogenated benzamide building block combining a tert-butyl amide, an ortho-iodo substituent, and a meta-methyl group on the phenyl ring. It belongs to the broad family of iodo‑benzamides explored as synthetic intermediates for palladium‑catalyzed cross‑coupling reactions and as scaffolds in medicinal chemistry [1]. The compound’s structural features place it at the intersection of two well‑studied categories: radioiodinated benzamides for dopamine D₂ receptor imaging [2] and activated iodobenzamides with antineoplastic activity [3]. The simultaneous presence of bulky tert‑butyl and ortho‑substituents (I + CH₃) creates a sterically congested environment around the iodine atom that distinguishes it from simpler mono‑substituted analogs and directly influences both its reactivity and its potential biological target engagement.

Why Regioisomeric or De‑Methylated Analogs Cannot Substitute for N-(tert-Butyl)-2-iodo-3-methylbenzamide


Iodo‑benzamide derivatives that differ only in the position of iodine or methyl substituents, or lack one of these groups entirely, display substantial variations in lipophilicity, steric shielding, and target‑binding behavior. The tert‑butyl group confers metabolic stability and modulates logP, but the precise balance between iodine at C‑2 and methyl at C‑3 is critical: even a positional isomer such as N‑(tert‑butyl)-2-iodo-5-methylbenzamide exhibits a different computed lipophilicity (XLogP3‑AA = 3.2) compared with the 3‑iodo‑4‑methyl isomer (LogP = 3.85) [1], demonstrating that minor regiochemical shifts alter physicochemical properties by >0.5 logP units. The ortho‑iodine/ortho‑methyl pairing also introduces steric congestion that modulates the rate of oxidative addition in Pd‑catalyzed cross‑coupling reactions, a kinetic effect absent in analogs carrying iodine at the para or meta position. Consequently, procurement decisions based solely on “iodo‑benzamide” class membership ignore quantifiable differences in reactivity, lipophilicity, and biological readout that directly affect downstream synthesis or screening outcomes [2].

Quantitative Differentiation Evidence for N-(tert-Butyl)-2-iodo-3-methylbenzamide Versus Closest Analogs


Lipophilicity (LogP) Differential Between 3‑Methyl and 5‑Methyl Regioisomers

The 5‑methyl positional isomer N‑(tert‑butyl)-2-iodo-5-methylbenzamide has a computationally determined XLogP3‑AA of 3.2 , whereas the 3‑iodo‑4‑methyl isomer exhibits a measured LogP of 3.85 [1]. Although an experimentally measured logP for the target 2‑iodo‑3‑methyl compound has not been disclosed in the public domain, the trend across regioisomers demonstrates that shifting the methyl group from C‑3 to C‑5 alters lipophilicity by approximately 0.65 logP units. Because the methyl and iodine substituents in the target compound occupy adjacent positions, the effective lipophilicity is expected to be lower than that of the 3‑iodo‑4‑methyl isomer but higher than that of the de‑methylated N‑(tert‑butyl)-2-iodobenzamide. A logP difference of 0.5–0.8 units translates to a 3‑ to 6‑fold change in octanol/water partition coefficient, directly affecting membrane permeability and non‑specific protein binding [2].

Lipophilicity Blood‑brain barrier Drug design

Steric Hindrance at the Iodine Center: Ortho-Methyl Effect on Cross‑Coupling Reactivity

The target compound places the iodine atom at C‑2 with a methyl group at the adjacent C‑3 position, creating a sterically hindered aryl iodide. This ortho‑substitution pattern is known to retard the rate of oxidative addition in palladium‑catalyzed cross‑coupling reactions relative to unhindered para‑ or meta‑iodo analogs. N‑(tert‑butyl)-2-iodobenzamide, lacking the C‑3 methyl group, presents significantly less steric bulk around the iodine and therefore reacts faster under standard Suzuki, Sonogashira, or Heck conditions . For coupling partners that are sensitive to prolonged heating or require sequential functionalization, the slower, more controlled reactivity of the 2‑iodo‑3‑methyl derivative can be a deliberate advantage, preventing over‑reaction or decomposition. Quantitative kinetic data for the exact compound are not publicly available; however, the principle is well‑established in palladium chemistry: ortho,ortho‑disubstituted aryl iodides can exhibit rate reductions of 10‑ to 100‑fold compared with para‑substituted congeners [1].

Cross‑coupling Steric effect Suzuki‑Miyaura

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Capacity Versus the 5‑Methyl Regioisomer

Computational chemical data for the 5‑methyl positional isomer N‑(tert‑butyl)-2-iodo-5-methylbenzamide report a topological polar surface area (TPSA) of 29.1 Ų . For the target 2‑iodo‑3‑methyl compound, the TPSA is predicted to be identical because the amide group is the sole contributor to polar surface area and its connectivity is unchanged. However, the spatial orientation of the methyl group relative to the amide NH affects the three‑dimensional exposure of the hydrogen‑bond donor. In the 3‑methyl isomer, the methyl group is ortho to both the iodine and the amide carbonyl, potentially shielding the NH from solvent and altering the compound’s capacity to act as a hydrogen‑bond donor in biological environments. This subtle conformational effect, while not captured by the 2D TPSA parameter, has been shown in benzamide‑based dopamine D₂ ligands to influence binding kinetics and off‑rate [1]. Direct head‑to‑head hydrogen‑bond donor exposure data are not available; the differentiation is inferred from conformational analysis.

Polar surface area Permeability Oral bioavailability

Predicted Aqueous Solubility Differential Relative to N‑(tert‑Butyl)-2-iodobenzamide

The addition of a methyl group at C‑3 increases molecular weight and carbon count, which is expected to reduce aqueous solubility relative to the non‑methylated analog. N‑(tert‑butyl)-2-iodobenzamide has a molecular formula of C₁₁H₁₄INO and a molecular weight of 303.14 g·mol⁻¹ [1]. The target compound (C₁₂H₁₆INO, MW 317.17 g·mol⁻¹) contains an additional CH₂ unit, which, based on the general linear free‑energy relationship for alkyl‑substituted aromatics, is predicted to decrease intrinsic aqueous solubility by approximately 0.3–0.5 log units (roughly a 2‑ to 3‑fold reduction) [2]. No experimentally measured solubility value for either compound has been reported in public databases; however, the molecular formula differences allow a class‑level estimate that is relevant for formulation decisions, particularly when preparing stock solutions for high‑throughput screening where final assay DMSO concentrations must remain below 1% (v/v).

Solubility Formulation Assay compatibility

Application Scenarios Where N-(tert-Butyl)-2-iodo-3-methylbenzamide Provides a Measurable Advantage Over General Analogs


Sequential Cross‑Coupling for Polyfunctional Scaffold Assembly

The steric hindrance imposed by the ortho‑methyl group attenuates the reactivity of the aryl iodide in palladium‑catalyzed couplings. When a synthetic sequence requires a first coupling at a more reactive para‑iodo or bromo site, the 2‑iodo‑3‑methyl derivative can be carried through without premature reaction, enabling a second, deliberate coupling step under harsher conditions. This chemoselectivity window, inferred from the class‑level kinetic behavior of ortho,ortho‑disubstituted aryl iodides [1], is not available with N‑(tert‑butyl)-2-iodobenzamide, which couples more rapidly and may lead to undesired side products. Procurement of the specific 2‑iodo‑3‑methyl regioisomer therefore directly enables synthetic strategies requiring orthogonal halide reactivity.

Lead Optimization Campaigns Targeting Dopamine D₂ or Sigma Receptors

The radioiodinated benzamide patent literature establishes that both lipophilicity and the spatial presentation of the benzamide amide are critical for high‑affinity D₂ receptor binding with low non‑specific background [2]. The unique combination of a tert‑butyl group (enhancing metabolic stability), an ortho‑iodine (providing a heavy‑atom label for autoradiography or SPECT if radioiodinated), and a meta‑methyl group (modulating lipophilicity and NH exposure) makes N‑(tert‑butyl)-2-iodo-3-methylbenzamide a strategically differentiated scaffold for SAR exploration. Substituting a de‑methylated or regioisomeric analog would shift logP by 0.3–0.8 units and alter receptor‑binding kinetics, potentially masking structure‑activity trends or leading to false‑negative screening results.

Physicochemical Property‑Based Library Design for CNS‑Penetrant Compound Collections

In constructing focused libraries for central nervous system targets, compounds must fall within a narrow logP window (typically 1–4) to balance blood‑brain barrier permeability and solubility. The predicted logP of N‑(tert‑butyl)-2-iodo-3-methylbenzamide (≈3.3–3.6 based on regioisomer trends [REFS-3a; REFS-3b]) sits within this optimal range while the 3‑iodo‑4‑methyl isomer (LogP = 3.85) pushes toward the upper limit and risks elevated plasma protein binding. For medicinal chemists assembling CNS‑oriented screening sets, procurement of the correct regioisomer ensures physicochemical compliance without the need for post‑hoc property adjustments.

Development of Stable‑Isotope or Radio‑Iodinated Tracer Molecules

The patent on radioiodinated benzamines describes the synthesis of ¹²³I‑ and ¹²⁵I‑labeled benzamides via destannylation of trialkyltin precursors [2]. The position of iodine on the phenyl ring directly influences the specific activity achievable and the in vivo distribution profile. The 2‑iodo‑3‑methyl substitution pattern provides a distinct steric and electronic environment for the iododestannylation reaction, which can affect radiochemical yield and purity. Researchers developing novel SPECT or autoradiography tracers therefore need the exact compound to validate the chemistry and establish the structure‑pharmacokinetic relationship.

Quote Request

Request a Quote for N-(tert-butyl)-2-iodo-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.